Febuxostat-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

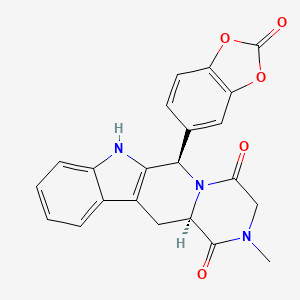

Febuxostat-d7 is the labelled analogue of Febuxostat . Febuxostat is used to lower hyperuricemia (high uric acid in the blood) in patients with gout who have been treated with allopurinol that did not work well or cannot be treated with allopurinol . This medicine is a xanthine oxidase inhibitor. It works by causing less uric acid to be produced by the body .

Synthesis Analysis

An improved, simple and highly sensitive LC-MS/MS method has been developed and validated for quantification of febuxostat with 100 μL human plasma using febuxostat-d7 as an internal standard (IS) according to regulatory guidelines . The analyte and IS were extracted from human plasma via liquid-liquid extraction using diethyl ether .

Molecular Structure Analysis

Febuxostat is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is involved in purine catabolism . The xanthine oxidase enzyme catalyzes two reactions that ultimately generate uric acid from hypoxanthine . Febuxostat is a potent, selective inhibitor of xanthine oxidase, forming a stable complex with both the reduced and oxidized form of the enzyme, thereby inhibiting its function .

Chemical Reactions Analysis

Mass parameters were optimized to get the product ions of m/z: 261.1, m/z: 262.1 from its respective precursor ions of FB [M+H] + (m/z: 317.1) and FBD7 [M+H] + (m/z: 324.2) with Source temperature 500°C, Ion Spray voltage 5500 volts, Heater gas, Nebulizer gas 30 psi each, Curtain gas 20 psi, CAD gas 6 psi, (all gas channels with nitrogen) Source flow rate 500 μL/min without split, Entrance potential 10 V, Declustering potential 45 V for analyte and 55 V for internal standard, Collision energy 28 V for both analyte and internal standard, Collision cell exit potential 12 V for analyte and 14 V for internal standard .

Physical And Chemical Properties Analysis

The single-crystal structures of Febuxostat were elucidated, and their physical and chemical properties were investigated by IR, PXRD, and DSC .

Applications De Recherche Scientifique

Gout Management

Febuxostat was initially developed as a xanthine oxidase inhibitor to address hyperuricemia in gout patients . It effectively lowers uric acid levels, relieves symptoms, and supports long-term control, especially for patients intolerant to allopurinol .

Cardiovascular Safety

Recent studies have demonstrated Febuxostat’s cardiovascular safety . This makes it a compelling alternative for patients with cardiovascular concerns.

Hepatic Effects

Febuxostat exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .

Renal Effects

Febuxostat’s potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns .

Musculoskeletal Applications

Beyond gout, Febuxostat’s anti-inflammatory properties hint at applications in musculoskeletal conditions .

Metabolic Syndrome

Febuxostat’s versatility as a therapeutic agent continues to unravel, offering new avenues for its utilization in diverse clinical contexts, including metabolic syndrome .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

- Febuxostat-d7 is a xanthine oxidase inhibitor . Its primary target is the xanthine oxidase enzyme (XO). Xanthine oxidase is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, Febuxostat-d7 reduces the synthesis of uric acid, leading to decreased serum uric acid levels.

Target of Action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Febuxostat-d7 involves the incorporation of seven deuterium atoms into the Febuxostat molecule. This can be achieved by using deuterated reagents in the synthesis pathway. The starting material for the synthesis of Febuxostat-d7 is Febuxostat, which can be synthesized using a known method. The incorporation of deuterium atoms can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Phenylacetic acid", "2-Amino-4-(4-fluorophenyl)thiazole", "Dimethylformamide", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Sodium carbonate", "Deuterated reagents" ], "Reaction": [ "Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole from Phenylacetic acid", "Step 2: Alkylation of 2-Amino-4-(4-fluorophenyl)thiazole with Methyl iodide", "Step 3: Synthesis of Febuxostat from the intermediate obtained in Step 2", "Step 4: Incorporation of deuterium atoms using deuterated reagents in the synthesis pathway" ] } | |

Numéro CAS |

1285539-74-3 |

Nom du produit |

Febuxostat-d7 |

Formule moléculaire |

C16H16N2O3S |

Poids moléculaire |

323.418 |

Nom IUPAC |

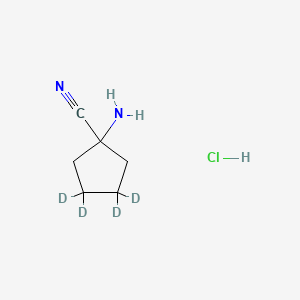

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |

Clé InChI |

BQSJTQLCZDPROO-SCENNGIESA-N |

SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |

Synonymes |

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7; |

Origine du produit |

United States |

Q & A

Q1: Why is febuxostat-d7 used as an internal standard in analyzing febuxostat levels?

A: Febuxostat-d7 is chemically very similar to febuxostat, but with deuterium atoms replacing some hydrogens. This difference allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior during sample preparation. [, ] This similarity in behavior ensures accurate quantification of febuxostat in biological samples like plasma. [, ]

Q2: How does the use of febuxostat-d7 improve the LC-MS/MS method for febuxostat quantification?

A: Incorporating febuxostat-d7 as an internal standard significantly enhances the sensitivity and accuracy of the LC-MS/MS method for febuxostat quantification. [, ] This is achieved by accounting for potential variations during sample preparation and ionization. By comparing the signal of febuxostat with the known concentration of febuxostat-d7, researchers can precisely determine the amount of febuxostat present. [, ]

Q3: Can you provide an example of how febuxostat-d7 was employed in a pharmacokinetic study?

A: In a study investigating the interaction between febuxostat and the flavonoid morin in rats, febuxostat-d7 was crucial for accurate assessment of febuxostat pharmacokinetics. [] Researchers used a validated LC-MS/MS method with febuxostat-d7 as the internal standard to quantify febuxostat concentrations in rat plasma. This allowed them to determine key pharmacokinetic parameters like Cmax, AUC, and half-life, revealing that morin significantly impacted febuxostat's bioavailability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)